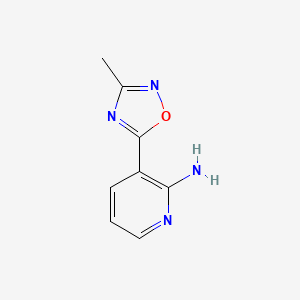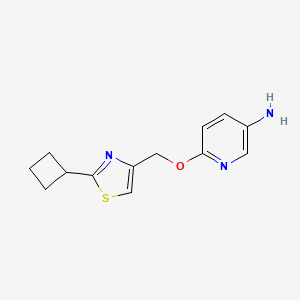![molecular formula C8H7NO2S B11787608 2-(Hydroxymethyl)benzo[d]thiazol-6-ol](/img/structure/B11787608.png)
2-(Hydroxymethyl)benzo[d]thiazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)benzo[d]thiazol-6-ol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]thiazol-6-ol typically involves the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring . The reaction conditions usually involve heating the reactants in a solvent such as ethanol or water, with the addition of a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)benzo[d]thiazol-6-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a benzothiazoline derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)benzo[d]thiazol-6-ol.
Reduction: Formation of 2-(Hydroxymethyl)benzo[d]thiazoline.
Substitution: Formation of 2-(Halomethyl)benzo[d]thiazol-6-ol derivatives.
Scientific Research Applications
2-(Hydroxymethyl)benzo[d]thiazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, due to its ability to inhibit monoamine oxidase enzymes
Industry: Used in the production of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzo[d]thiazol-6-ol involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it acts as an inhibitor of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters in the brain, potentially alleviating symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzo[d]thiazol-6-ol
- 2-Aminobenzenethiol
- 2-(Carboxymethyl)benzo[d]thiazol-6-ol
Uniqueness
2-(Hydroxymethyl)benzo[d]thiazol-6-ol is unique due to its hydroxymethyl group, which imparts specific chemical reactivity and biological activity. This functional group allows for various chemical modifications, making it a versatile compound for the synthesis of derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C8H7NO2S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C8H7NO2S/c10-4-8-9-6-2-1-5(11)3-7(6)12-8/h1-3,10-11H,4H2 |
InChI Key |
WRBCENRPKOGWJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane](/img/structure/B11787536.png)



![benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate](/img/structure/B11787581.png)



![7-(Piperazin-1-yl)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787600.png)
![tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11787614.png)


